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Compound of Interest

Compound Name: YYA-021

Cat. No.: B15568034 Get Quote

A Note on Nomenclature: Initial searches for "YYA-021" indicate its function as a CD4-mimic

HIV entry inhibitor. However, the query regarding its use in cancer therapy suggests a possible

conflation with similarly named compounds currently under investigation for oncological

applications. The following data, protocols, and visualizations are based on ARTS-021 (also

known as AVZO-021), a potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor with

promising preclinical and emerging clinical data in cancer treatment, both as a monotherapy

and in combination with other anti-cancer agents.[1][2]

Introduction to ARTS-021 (AVZO-021)
ARTS-021 is an orally bioavailable small molecule that selectively inhibits CDK2.[3] CDK2 is a

key regulator of the cell cycle, particularly the transition from the G1 to S phase.[4] In several

types of cancer, including certain breast and ovarian cancers, the gene encoding Cyclin E1

(CCNE1), an activator of CDK2, is amplified, leading to uncontrolled cell proliferation.[5] ARTS-

021 is designed to target these CDK2-dependent cancers. Furthermore, CDK2 activity has

been identified as a potential resistance mechanism to approved CDK4/6 inhibitors, making the

combination of a CDK2 inhibitor like ARTS-021 with a CDK4/6 inhibitor a rational and promising

therapeutic strategy.

Quantitative Data Presentation
Table 1: In Vitro Enzymatic Activity and Selectivity of
ARTS-021
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Enzyme Target IC50 (nM) Selectivity vs. CDK2

CDK2/Cyclin E1 1.4 -

CDK1/Cyclin B1 942 ~673-fold

CDK4/Cyclin D1 477 ~341-fold

CDK6/Cyclin D3 1,237 ~884-fold

CDK7/Cyclin H 2,834 ~2024-fold

CDK9/Cyclin T1 7,440 ~5314-fold

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of ARTS-021 in a CCNE1-
Amplified Gastric Cancer Xenograft Model

Treatment Group Dosing
Tumor Growth Inhibition
(TGI)

Vehicle Control - 0%

ARTS-021 Twice Daily Tumor Stasis

Tumor stasis indicates that the treatment prevented further tumor growth.

Table 3: Preclinical Combination Efficacy of AVZO-021
(ARTS-021) with a CDK4/6 Inhibitor

PDX Model Treatment Group Antitumor Activity

ST4316B (progressed on

palbociclib + fulvestrant)
AVZO-021 + Ribociclib Enhanced Antitumor Activity

PDX (Patient-Derived Xenograft) models are derived from patient tumors and are considered

more representative of human cancer biology.
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Signaling Pathway Visualization
The primary mechanism of action for ARTS-021 is the inhibition of the CDK2/Cyclin E signaling

pathway, which is critical for the G1/S transition in the cell cycle.
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In Vitro Studies

In Vivo Studies

Clinical Development

CDK2 Kinase Assay

Cell Viability Assays
(CCNE1 amp vs WT)

Mechanism of Action
(e.g., Western Blot for pRb)

Xenograft Model
(Monotherapy)

Promising results lead to

Xenograft Model
(Combination Therapy)

Pharmacodynamic/
Biomarker Analysis

Phase 1 Clinical Trial
(Safety, RP2D)

Strong preclinical data supports

Phase 2 Clinical Trial
(Efficacy)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HR+ Breast Cancer

CDK4/6 Inhibitor
(e.g., Palbociclib)

 is treated with

Initial G1 Arrest &
Tumor Control

Overcoming Resistance &
Enhanced Tumor Control

Acquired Resistance

 can lead to

CDK2 Hyperactivation
(via Cyclin E)

 is mediated by

ARTS-021
(CDK2 Inhibitor)

 is targeted by

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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